molecular formula C36H49N7O10 B12624279 L-Threonyl-L-tyrosyl-L-alanyl-L-isoleucyl-L-seryl-L-tryptophan CAS No. 919298-44-5

L-Threonyl-L-tyrosyl-L-alanyl-L-isoleucyl-L-seryl-L-tryptophan

Katalognummer: B12624279
CAS-Nummer: 919298-44-5
Molekulargewicht: 739.8 g/mol
InChI-Schlüssel: DPPXQKORNAANJX-KBCIQRKHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

L-Threonyl-L-tyrosyl-L-alanyl-L-isoleucyl-L-seryl-L-tryptophan is a peptide compound composed of six amino acids: threonine, tyrosine, alanine, isoleucine, serine, and tryptophan. Peptides like this one are essential in various biological processes and have significant applications in scientific research, medicine, and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of L-Threonyl-L-tyrosyl-L-alanyl-L-isoleucyl-L-seryl-L-tryptophan typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Activation of Amino Acids: Amino acids are activated using reagents like carbodiimides (e.g., DCC) or uronium salts (e.g., HBTU).

    Coupling Reaction: The activated amino acid reacts with the amino group of the growing peptide chain.

    Deprotection: Protecting groups on the amino acids are removed to allow for the next coupling reaction.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

In industrial settings, the production of peptides like this compound involves large-scale SPPS with automated peptide synthesizers. These machines streamline the process, ensuring high yield and purity. Additionally, purification techniques such as high-performance liquid chromatography (HPLC) are employed to obtain the final product.

Analyse Chemischer Reaktionen

Types of Reactions

L-Threonyl-L-tyrosyl-L-alanyl-L-isoleucyl-L-seryl-L-tryptophan can undergo various chemical reactions, including:

    Oxidation: The tryptophan residue can be oxidized to form kynurenine.

    Reduction: Disulfide bonds, if present, can be reduced to free thiols.

    Substitution: Amino acid residues can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Various reagents depending on the desired modification.

Major Products Formed

    Oxidation: Kynurenine from tryptophan.

    Reduction: Free thiols from disulfide bonds.

    Substitution: Modified peptides with new functional groups.

Wissenschaftliche Forschungsanwendungen

L-Threonyl-L-tyrosyl-L-alanyl-L-isoleucyl-L-seryl-L-tryptophan has diverse applications in scientific research:

    Chemistry: Used as a model peptide for studying peptide synthesis and reactions.

    Biology: Investigated for its role in protein-protein interactions and signaling pathways.

    Medicine: Explored for therapeutic potential in treating diseases by modulating biological processes.

    Industry: Utilized in the development of peptide-based drugs and diagnostic tools.

Wirkmechanismus

The mechanism of action of L-Threonyl-L-tyrosyl-L-alanyl-L-isoleucyl-L-seryl-L-tryptophan involves its interaction with specific molecular targets, such as receptors or enzymes. The peptide can bind to these targets, influencing signaling pathways and cellular functions. For example, it may modulate the activity of kinases or phosphatases, leading to altered phosphorylation states of proteins and subsequent biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    L-Alanyl-L-tyrosine: A dipeptide with similar amino acid composition but shorter chain length.

    L-Serine-L-tyrosine: Another dipeptide with serine and tyrosine residues.

    L-Threonyl-L-tyrosine: A dipeptide with threonine and tyrosine residues.

Uniqueness

L-Threonyl-L-tyrosyl-L-alanyl-L-isoleucyl-L-seryl-L-tryptophan is unique due to its specific sequence and combination of amino acids, which confer distinct biological properties and potential applications. Its longer chain length compared to dipeptides allows for more complex interactions and functions in biological systems.

Eigenschaften

CAS-Nummer

919298-44-5

Molekularformel

C36H49N7O10

Molekulargewicht

739.8 g/mol

IUPAC-Name

(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-indol-3-yl)propanoic acid

InChI

InChI=1S/C36H49N7O10/c1-5-18(2)30(35(51)42-28(17-44)33(49)41-27(36(52)53)15-22-16-38-25-9-7-6-8-24(22)25)43-31(47)19(3)39-32(48)26(40-34(50)29(37)20(4)45)14-21-10-12-23(46)13-11-21/h6-13,16,18-20,26-30,38,44-46H,5,14-15,17,37H2,1-4H3,(H,39,48)(H,40,50)(H,41,49)(H,42,51)(H,43,47)(H,52,53)/t18-,19-,20+,26-,27-,28-,29-,30-/m0/s1

InChI-Schlüssel

DPPXQKORNAANJX-KBCIQRKHSA-N

Isomerische SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H]([C@@H](C)O)N

Kanonische SMILES

CCC(C)C(C(=O)NC(CO)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)O)NC(=O)C(C)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(C(C)O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.